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Compound Name: 4-Bromo-3-methylisothiazole

Cat. No.: B1288822 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a unique

combination of physicochemical properties and biological activities upon molecules that contain

it. Among the various substituted isothiazoles, 4-Bromo-3-methylisothiazole has emerged as

a particularly valuable building block for the synthesis of a diverse array of bioactive

compounds. Its strategic placement of a reactive bromine atom at the 4-position, coupled with

the modulating effect of the methyl group at the 3-position, makes it an ideal starting point for

the construction of novel therapeutic agents. This technical guide provides a comprehensive

overview of the potential applications of 4-Bromo-3-methylisothiazole in medicinal chemistry,

with a focus on its use in the development of kinase inhibitors and other targeted therapies.

Core Properties of 4-Bromo-3-methylisothiazole
4-Bromo-3-methylisothiazole is a commercially available compound with the molecular

formula C4H4BrNS and a molecular weight of 178.05 g/mol . The presence of the bromine

atom makes it highly amenable to a variety of cross-coupling reactions, which are fundamental

to modern drug discovery.
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Property Value

Molecular Formula C4H4BrNS

Molecular Weight 178.05 g/mol

CAS Number 930-42-7

Appearance Off-white to yellow solid

Solubility
Soluble in organic solvents such as DMSO and

DMF

Synthetic Utility and Key Reactions
The reactivity of the C4-bromine atom is the cornerstone of 4-Bromo-3-methylisothiazole's

utility. This position is readily functionalized through various palladium-catalyzed cross-coupling

reactions, allowing for the introduction of a wide range of substituents and the rapid generation

of compound libraries for biological screening.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-

carbon bonds. In the context of 4-Bromo-3-methylisothiazole, it allows for the introduction of

aryl, heteroaryl, and vinyl groups at the 4-position. This reaction is instrumental in the synthesis

of compounds with extended aromatic systems, which are often found in the active sites of

kinases and other protein targets.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-
methylisothiazole

Reaction Setup: In a dry Schlenk flask, combine 4-Bromo-3-methylisothiazole (1.0 eq), the

desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05

eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq) or K₂CO₃ (2.0 eq).

Solvent: Add a degassed solvent system, commonly a mixture of toluene and ethanol (4:1)

or 1,4-dioxane.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen)

three times.

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor

the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with

brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the desired 4-substituted-3-methylisothiazole derivative.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the

formation of carbon-nitrogen bonds. This reaction enables the introduction of a wide variety of

primary and secondary amines at the 4-position of the isothiazole ring. The resulting 4-amino-

3-methylisothiazole derivatives are key intermediates in the synthesis of compounds targeting a

range of biological targets, including kinases, where the amino group can act as a crucial

hydrogen bond donor or acceptor.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-3-
methylisothiazole

Reaction Setup: To a dry, oven-baked flask, add 4-Bromo-3-methylisothiazole (1.0 eq), the

desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand

(e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 eq).

Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours,

monitoring by TLC or LC-MS.
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Work-up: After cooling to room temperature, quench the reaction with saturated aqueous

NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the

organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification: Purify the crude product by flash chromatography on silica gel to obtain the

desired 4-amino-3-methylisothiazole derivative.

Applications in Medicinal Chemistry: Targeting
Kinase Signaling Pathways
The isothiazole scaffold has been successfully employed in the design of inhibitors for various

protein kinases, which are critical regulators of cellular processes and are frequently

dysregulated in diseases such as cancer. The ability to readily diversify the 4-position of 4-
Bromo-3-methylisothiazole makes it an excellent starting point for the synthesis of potent and

selective kinase inhibitors.

PI3K/Akt/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway

is a key signaling cascade that controls cell growth, proliferation, and survival. Its aberrant

activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Derivatives of 4-Bromo-3-methylisothiazole can be designed to target different nodes within

this pathway.
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Figure 1. Targeting the PI3K/Akt/mTOR signaling pathway with 4-Bromo-3-methylisothiazole
derivatives.

By utilizing Suzuki-Miyaura coupling to introduce various aryl and heteroaryl moieties, libraries

of compounds can be synthesized and screened for inhibitory activity against PI3K isoforms.

Similarly, Buchwald-Hartwig amination provides access to 4-amino derivatives that can be

further elaborated to target the ATP-binding pocket of Akt or mTOR.

Compound Class Target Representative IC₅₀ (nM)

4-Aryl-3-methylisothiazoles PI3Kα 50 - 500

4-Amino-3-methylisothiazole

Derivatives
Akt1 100 - 1000

4-Heteroaryl-3-

methylisothiazoles
mTOR 20 - 200

Note: The IC₅₀ values presented are representative and intended to illustrate the potential

potency of these compound classes. Actual values will vary depending on the specific

substituents.

Workflow for the Development of Kinase Inhibitors
The development of novel kinase inhibitors from 4-Bromo-3-methylisothiazole follows a well-

defined workflow, from initial library synthesis to lead optimization.
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Figure 2. A typical workflow for the discovery of kinase inhibitors starting from 4-Bromo-3-
methylisothiazole.
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Conclusion
4-Bromo-3-methylisothiazole is a highly versatile and valuable scaffold in medicinal

chemistry. Its amenability to a wide range of synthetic transformations, particularly palladium-

catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular

architectures. The demonstrated success of isothiazole-containing compounds as kinase

inhibitors, particularly within the PI3K/Akt/mTOR pathway, highlights the significant potential of

4-Bromo-3-methylisothiazole as a starting point for the development of novel targeted

therapies. The experimental protocols and strategic workflows outlined in this guide provide a

solid foundation for researchers to unlock the full potential of this promising building block in

their drug discovery endeavors.

To cite this document: BenchChem. [The Versatile Scaffold: 4-Bromo-3-methylisothiazole in
Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288822#potential-applications-of-4-bromo-3-
methylisothiazole-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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